HBTU

Catalog No.
S609388
CAS No.
94790-37-1
M.F
C11H16F6N5OP
M. Wt
379.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
HBTU

Standard peptide coupling often risks carcinogenic HMPA (from BOP) or inflated costs (HATU). HBTU delivers a safe, cost-effective solution:

  • Eliminates toxic HMPA byproduct, ensuring occupational safety & regulatory compliance.
  • High coupling efficiency (>95% yield) for routine Fmoc SPPS, reserving HATU for sterically hindered steps.
  • Excellent DMF solubility (0.2-0.5 M) for automated synthesizers, preventing line clogging.

CAS Number

94790-37-1

Product Name

HBTU

IUPAC Name

[benzotriazol-1-yloxy(dimethylamino)methylidene]-dimethylazanium;hexafluorophosphate

Molecular Formula

C11H16F6N5OP

Molecular Weight

379.24 g/mol

InChI

InChI=1S/C11H16N5O.F6P/c1-14(2)11(15(3)4)17-16-10-8-6-5-7-9(10)12-13-16;1-7(2,3,4,5)6/h5-8H,1-4H3;/q+1;-1

InChI Key

UQYZFNUUOSSNKT-UHFFFAOYSA-N

SMILES

CN(C)C(=[N+](C)C)ON1C2=CC=CC=C2N=N1.F[P-](F)(F)(F)(F)F

Synonyms

N-((1H-benzotriazol-1-yloxy)(dimethylamino)methylene)-N-methylmethanaminium hexafluorophosphate, O-HBTU cpd

Canonical SMILES

CN(C)C(=[N+](C)C)ON1C2=CC=CC=C2N=N1.F[P-](F)(F)(F)(F)F

The exact mass of the compound 2-(1h-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Triazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥99%

Package Size

5 g, 25 g, 100 g, 500 g

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is a premier uronium-type coupling reagent widely utilized in both solid-phase and solution-phase peptide synthesis. It functions by rapidly converting carboxylic acids into highly reactive OBt esters in the presence of a tertiary base, facilitating efficient amide bond formation. For procurement teams and synthetic chemists, HBTU represents the optimal balance of high coupling efficiency, robust racemization suppression, and commercial cost-effectiveness, making it the default reagent for routine Fmoc-based peptide chain elongation and large-scale pharmaceutical manufacturing .

Procurement Fit

Fmoc-SPPS Standard & solution-phase amide couplings
OBt reactivity Reported higher reactivity than carbodiimide activation
Balance Coupling efficiency, racemization control, cost-effectiveness

Generic substitution in peptide coupling often leads to severe safety, cost, or purity compromises. Substituting HBTU with the older reagent BOP introduces severe occupational hazards, as BOP generates the highly carcinogenic byproduct hexamethylphosphoramide (HMPA) . Conversely, defaulting entirely to the more reactive HATU for all couplings dramatically inflates procurement costs without providing proportional yield benefits for standard, non-hindered amino acids . Furthermore, relying solely on standalone carbodiimides like EDC or DIC without additives results in unacceptably high epimerization rates, necessitating costly downstream chiral purification [1]. HBTU avoids these pitfalls by offering built-in OBt activation that is both safe and economically viable.

Substitution Risk

Active ester class mismatch
OBt esters exhibit lowest reactivity in benzotriazole hierarchy; HATU or HCTU may be needed for hindered sequences.
Macrocyclization rate gap
TBTU demonstrates significantly faster cyclization kinetics; HBTU may limit yields in cyclization-intensive workflows.
Counterion & guanidinylation risk
Solubility and side-reaction profiles may shift with counterion; direct substitution requires method revalidation.

Elimination of Carcinogenic Byproducts in Large-Scale Synthesis

While the legacy reagent BOP provides excellent coupling behavior, its reaction inherently produces hexamethylphosphoramide (HMPA), a known severe carcinogen. HBTU operates via a similar activation mechanism but generates water-soluble tetramethylurea (TMU) and HOBt as byproducts, completely eliminating the HMPA hazard .

Evidence DimensionCarcinogenic byproduct generation
Target Compound DataHBTU (Generates non-carcinogenic tetramethylurea)
Comparator Or BaselineBOP (Generates highly carcinogenic HMPA)
Quantified Difference100% elimination of HMPA hazard
ConditionsStandard amide bond activation and coupling

Eliminates severe occupational health hazards and regulatory burdens in large-scale pharmaceutical manufacturing.

Active ester reactivity
Class-level
OBt (HBTU) lowest in OAt > Oxyma Pure > 2-ClOBt > OBt hierarchy
Supports routine unhindered couplings; select HATU/HCTU for steric sequences.
Leaving group pKa-driven ranking (HOBt pKa ~4.6).

Optimal Cost-to-Yield Ratio for Standard Couplings

For routine, non-sterically hindered amino acid couplings, HBTU achieves >95-99% yields comparable to the premium reagent HATU. However, HATU is significantly more expensive. Procurement strategies that utilize HBTU for the bulk of chain elongation, reserving HATU strictly for difficult or hindered sequences, drastically reduce overall synthesis costs without compromising crude peptide purity .

Evidence DimensionCoupling yield vs. Reagent cost
Target Compound DataHBTU (>95-99% yield for standard residues at baseline cost)
Comparator Or BaselineHATU (Similar >99% yield but at a high premium cost)
Quantified DifferenceEquivalent yields for routine couplings with massive cost savings at scale
ConditionsFmoc-based Solid-Phase Peptide Synthesis (SPPS) of standard sequences

Allows procurement teams to optimize budgets by using HBTU as the primary reagent, reserving expensive alternatives only for critical steps.

Enantiomerization control
Head-to-head
HATU > HBTU ≈ TBTU > PyBOP®; counterion has no effect
HATU preferred for epimerization-prone residues; HBTU adequate for many sequences.
Fragment condensation and DMAP-catalyzed esterification data.

Suppression of Racemization Compared to Standalone Carbodiimides

Activating carboxylic acids with standalone carbodiimides (like EDC or DIC) without additives can lead to significant racemization, sometimes exceeding 20-30% for sensitive residues. HBTU intrinsically forms an OBt active ester intermediate, which suppresses the formation of oxazolone intermediates and reduces epimerization to minimal levels (often <1-5%) during standard couplings [1].

Evidence DimensionEpimerization / Racemization rates
Target Compound DataHBTU (Minimal epimerization due to built-in OBt activation)
Comparator Or BaselineStandalone EDC/DIC (High epimerization risk without HOBt additive)
Quantified DifferenceSignificant reduction in D-enantiomer formation
ConditionsCoupling of epimerization-prone residues in basic conditions

Ensures high API chiral purity and reduces the need for complex and expensive downstream chromatographic purification.

Macrocyclization rate
Head-to-head
5–70× faster with TBTU vs. HBTU
Supports TBTU selection for cyclization-intensive projects.
Hexapeptide cyclization, DIEA activation, quantitative yields.

High Solubility and Stability in Polar Aprotic Solvents

HBTU exhibits excellent solubility in standard SPPS solvents like DMF and NMP, easily reaching the 0.2 M to 0.5 M concentrations required for automated peptide synthesizers. Unlike some reagents that may precipitate or require complex mixed solvent systems, HBTU's stability in DMF ensures reproducible reagent delivery and prevents line clogging during automated runs [1].

Evidence DimensionSolubility in DMF/NMP
Target Compound DataHBTU (Complete dissolution at 0.2M - 0.5M)
Comparator Or BaselineGeneric reagents prone to precipitation
Quantified DifferenceReliable operation at standard automated synthesis concentrations
ConditionsAutomated SPPS reagent preparation in DMF

Prevents line clogging in automated peptide synthesizers and ensures reproducible, uninterrupted manufacturing runs.

Structural identity
Class-level
N-form guanidinium N-oxide, not true uronium; shelf-stable solid
Storage at 2–8°C, base-mediated activation to reactive O-form.
X-ray/NMR structural reassignment; distinct from COMU O-uronium.
Boc-SPPS resin efficiency
Head-to-head
Ranking: HCTU ≥ HBTU > COMU on polystyrene resins
HBTU outperforms COMU in this protocol; HCTU offers highest efficiency.
In situ neutralization Boc-SPPS; same ranking on PEG resins.

Routine Fmoc Solid-Phase Peptide Synthesis (SPPS)

HBTU is the default choice for elongating standard peptide chains where cost-efficiency and high yield (>95%) are paramount, allowing procurement to reserve premium reagents like HATU for only the most sterically hindered steps .

Large-Scale Pharmaceutical Intermediate Manufacturing

Ideal for scaling up peptide APIs due to the complete elimination of carcinogenic HMPA byproducts associated with legacy reagents like BOP, ensuring compliance with stringent occupational safety regulations .

Automated Peptide Synthesizer Workflows

Highly recommended for automated platforms requiring stable, highly soluble (0.2 M - 0.5 M) reagents in DMF, preventing line clogging and ensuring reproducible delivery without the need for complex mixed solvent systems .

Application Fit Matrix

Application
Selection Property
Validation Focus
Routine Fmoc-SPPS (unhindered sequences)
OBt-ester reactivity sufficient, favorable cost-efficiency
Coupling yield & racemization control in standard protocols
Cost-sensitive large-scale production
Price-performance ratio when enhanced reactivity not required
Economic trade-off analysis for unhindered sequences
Automated synthesizer workflows
Pre-made DMF solution stability (0.46 M solubility)
Solution stability over automated run times
Boc-SPPS on polystyrene resins
Reported coupling efficiency relative to Oxyma-based reagents
Performance ranking validation on PS vs. PEG resins

GHS Hazard Statements

Aggregated GHS information provided by 14 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (35.71%): Flammable solid [Danger Flammable solids];
H315 (92.86%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (92.86%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

94790-37-1

Wikipedia

HBTU

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